2-[(2,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
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Overview
Description
2-[(2,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a dichlorophenyl group, a benzenesulfonate group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable catalyst.
Formation of the Methylene Bridge: The methylene bridge is formed by reacting the intermediate with formaldehyde or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
- 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
- 2-(2,4-Dichlorophenyl)-6-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]nicotinonitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H12Cl2O5S |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H12Cl2O5S/c22-14-7-6-13(18(23)11-14)10-20-21(24)17-9-8-15(12-19(17)27-20)28-29(25,26)16-4-2-1-3-5-16/h1-12H/b20-10- |
InChI Key |
BAXMYSXAAMYRBC-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
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